molecular formula C33H38O23 B12930763 (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-3,6-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-7-yl]oxyoxane-2-carboxylic acid

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-3,6-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-7-yl]oxyoxane-2-carboxylic acid

Cat. No.: B12930763
M. Wt: 802.6 g/mol
InChI Key: AAKJOZZAGIRTOJ-JOFBQTNNSA-N
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Description

The compound (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-3,6-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-7-yl]oxyoxane-2-carboxylic acid is a complex organic molecule characterized by multiple hydroxyl groups, phenolic structures, and chromenyl moieties. This compound is notable for its intricate structure, which includes several stereocenters and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions, starting from simpler precursors. The key steps include:

    Formation of the chromenyl moiety: This can be achieved through a series of condensation reactions involving phenolic compounds and aldehydes under acidic or basic conditions.

    Glycosylation: The attachment of sugar moieties to the chromenyl structure is often carried out using glycosyl donors and acceptors in the presence of catalysts like Lewis acids.

    Hydroxylation: Introduction of hydroxyl groups can be performed using oxidation reactions with reagents such as osmium tetroxide or hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of engineered microorganisms to produce the desired molecule through fermentation processes. Alternatively, large-scale chemical synthesis can be optimized for higher yields and purity using advanced catalytic systems and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and hydroxyl groups, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups within the chromenyl moiety, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate, osmium tetroxide, or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles like alkoxides or amines in the presence of bases.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, the compound exhibits various bioactivities, including antioxidant, anti-inflammatory, and antimicrobial properties. It is studied for its potential therapeutic applications in treating diseases related to oxidative stress and inflammation.

Medicine

In medicine, the compound is investigated for its potential as a drug candidate. Its complex structure and bioactivity profile make it a promising lead compound for the development of new pharmaceuticals.

Industry

Industrially, the compound can be used in the production of natural product derivatives, cosmetics, and nutraceuticals. Its antioxidant properties are particularly valuable in formulations aimed at preserving product stability and enhancing health benefits.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, modulating the activity of target proteins. The chromenyl moiety can interact with cellular membranes and signaling pathways, influencing cellular responses and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: A flavonoid with similar antioxidant properties.

    Kaempferol: Another flavonoid with anti-inflammatory and anticancer activities.

    Rutin: A glycoside of quercetin with additional glycosylation.

Uniqueness

The uniqueness of (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-3,6-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-7-yl]oxyoxane-2-carboxylic acid lies in its complex structure, which combines multiple bioactive moieties in a single molecule. This structural complexity allows for a wide range of chemical modifications and biological activities, making it a versatile compound for research and application.

Properties

Molecular Formula

C33H38O23

Molecular Weight

802.6 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-3,6-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-7-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C33H38O23/c34-6-12-15(37)19(41)23(45)32(52-12)54-27-11(51-31-25(47)21(43)22(44)29(56-31)30(48)49)5-10-14(17(27)39)18(40)28(26(50-10)8-1-3-9(36)4-2-8)55-33-24(46)20(42)16(38)13(7-35)53-33/h1-5,12-13,15-16,19-25,29,31-39,41-47H,6-7H2,(H,48,49)/t12-,13-,15-,16-,19+,20+,21+,22+,23-,24-,25-,29+,31-,32+,33+/m1/s1

InChI Key

AAKJOZZAGIRTOJ-JOFBQTNNSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O

Origin of Product

United States

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